molecular formula C23H21N5O3S B11298679 N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11298679
M. Wt: 447.5 g/mol
InChI Key: SLDAWXXQSRHBGI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a methoxyphenyl group, a methylphenylmethyl group, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.

    Introduction of the 4-methylphenylmethyl group: This step may involve alkylation reactions using reagents like benzyl halides.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfanylacetamide group: This step may involve thiolation reactions followed by acylation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its pteridine core.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide would depend on its specific interactions with biological targets. Typically, compounds with a pteridine core can interact with enzymes such as dihydrofolate reductase, affecting folate metabolism. The presence of the sulfanylacetamide group may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.

    Folic Acid: A naturally occurring pteridine compound essential for DNA synthesis and repair.

    Pyrimethamine: Another pteridine derivative used as an antimalarial drug.

Uniqueness

N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pteridine derivatives.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N5O3S/c1-15-7-9-16(10-8-15)13-28-22(30)20-21(25-12-11-24-20)27-23(28)32-14-19(29)26-17-5-3-4-6-18(17)31-2/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

SLDAWXXQSRHBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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